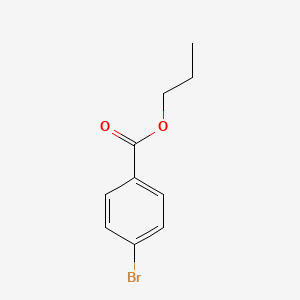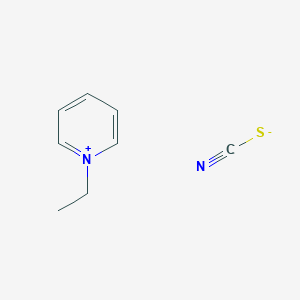
1-Ethylpyridin-1-ium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylpyridin-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 1-ethylpyridin-1-ium moiety, making it a unique and valuable chemical entity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethylpyridin-1-ium thiocyanate typically involves the reaction of 1-ethylpyridine with thiocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 1-ethylpyridine reacts with thiocyanic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Ethylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alkali hydroxides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halide or hydroxide derivatives.
科学研究应用
1-Ethylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 1-ethylpyridin-1-ium thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The specific molecular pathways involved depend on the target organism or cell type .
相似化合物的比较
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
1-Methylpyridin-1-ium thiocyanate: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine: An isomer with the ethyl group attached to the second position of the pyridine ring.
Uniqueness: 1-Ethylpyridin-1-ium thiocyanate is unique due to the presence of both the ethyl group and the thiocyanate group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
51249-28-6 |
|---|---|
分子式 |
C8H10N2S |
分子量 |
166.25 g/mol |
IUPAC 名称 |
1-ethylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C7H10N.CHNS/c1-2-8-6-4-3-5-7-8;2-1-3/h3-7H,2H2,1H3;3H/q+1;/p-1 |
InChI 键 |
IOOUFAPHNUEDFB-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=CC=CC=C1.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


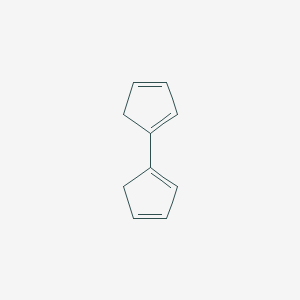
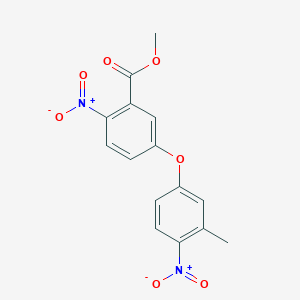
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

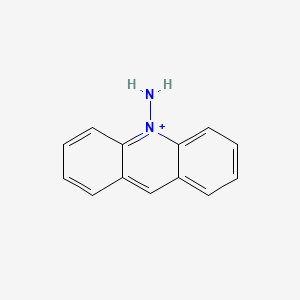
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
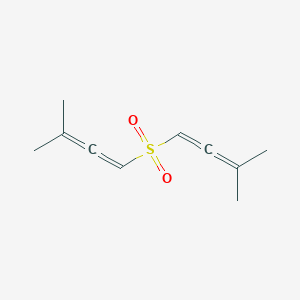
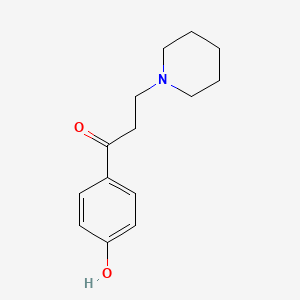
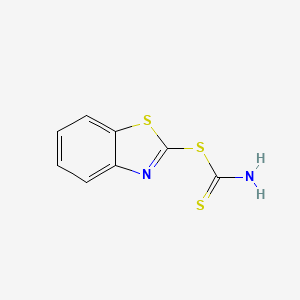
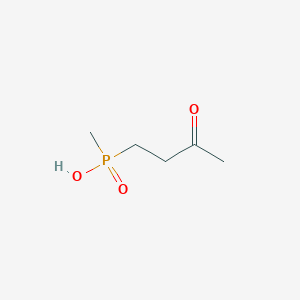
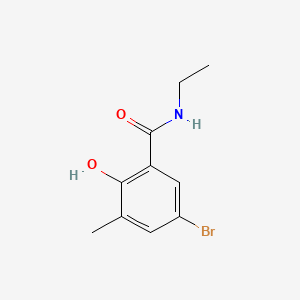
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
